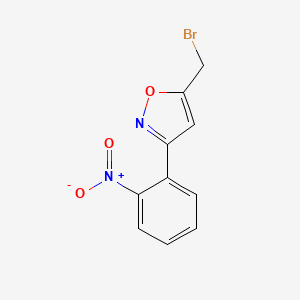
5-Bromomethyl-3-(2-nitrophenyl)isoxazole
描述
5-Bromomethyl-3-(2-nitrophenyl)isoxazole is a heterocyclic compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol . This compound features an isoxazole ring substituted with a bromomethyl group at the 5-position and a 2-nitrophenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with propargyl bromide . This reaction proceeds under mild conditions and can be catalyzed by various metal catalysts such as copper or ruthenium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also gaining attention due to their eco-friendly nature and cost-effectiveness .
化学反应分析
Types of Reactions
5-Bromomethyl-3-(2-nitrophenyl)isoxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides or thiocyanates.
Reduction: Formation of 5-aminomethyl-3-(2-nitrophenyl)isoxazole.
Oxidation: Formation of 5-formyl-3-(2-nitrophenyl)isoxazole or 5-carboxy-3-(2-nitrophenyl)isoxazole.
科学研究应用
5-Bromomethyl-3-(2-nitrophenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites in biological molecules .
相似化合物的比较
Similar Compounds
5-Bromomethyl-3-(4-bromophenyl)isoxazole: Similar structure but with a bromophenyl group instead of a nitrophenyl group.
3-Phenyl-5-(bromomethyl)isoxazole: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
5-Bromomethyl-3-(2-nitrophenyl)isoxazole is unique due to the presence of both a bromomethyl and a nitrophenyl group, which confer distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications .
属性
IUPAC Name |
5-(bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-7-5-9(12-16-7)8-3-1-2-4-10(8)13(14)15/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKGFFFRRQIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266074 | |
| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231243-92-7 | |
| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


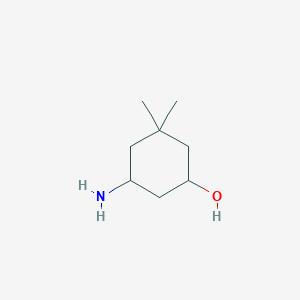
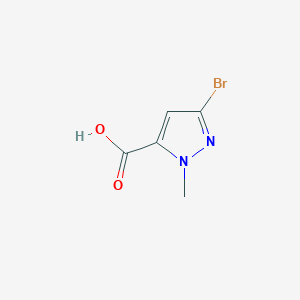
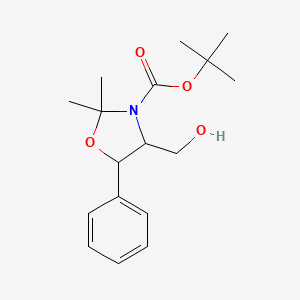
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
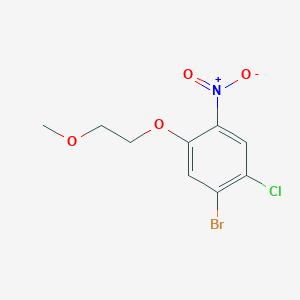
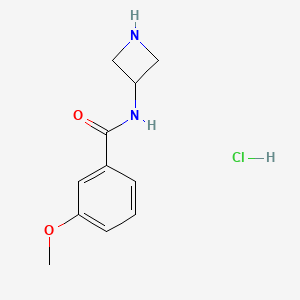
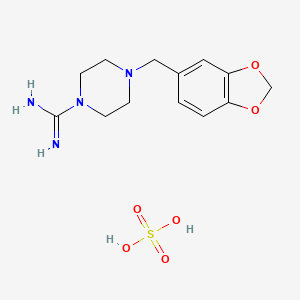
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B1379824.png)

![2-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1379830.png)


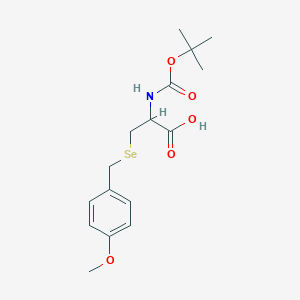
![4-(8-Azabicyclo[3.2.1]octan-3-yl)piperazin-2-one dihydrochloride](/img/structure/B1379837.png)
